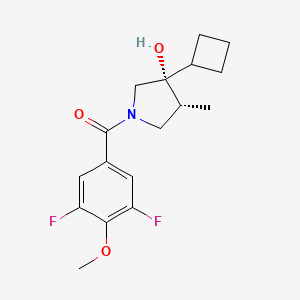

环戊烷甲酰胺-N-(1-甲基-2-苯氧基乙基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-(1-methyl-2-phenoxyethyl)cyclopentanecarboxamide involves multiple steps, including reactions with phenoxymethyloxiranes and secondary amines to produce new derivatives. For example, the reaction of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide with phenoxymethyloxiranes has been explored to afford new propanediol derivatives (Aghekyan et al., 2015).

Molecular Structure Analysis

The molecular structure of cyclopentanecarboxamide derivatives has been characterized using various analytical techniques, including IR, 1H NMR, and X-ray crystal structure determination. These analyses reveal the crystal structures and help understand the molecular conformation and stabilization mechanisms through intermolecular interactions (Zhao et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving cyclopentanecarboxamide derivatives can lead to a range of products depending on the reactants and conditions. For example, the aminolysis of bromoethylester of cyclopentano-phosphatidic acid with monomethylamine demonstrated extensive reaction pathways, leading to various products (Pajouhesh & Hancock, 1984).

Physical Properties Analysis

The physical properties, including solubility and thermal stability, of polyamides based on cyclopentanecarboxamide derivatives have been studied, showing that these compounds can form transparent, flexible, and tough films with good solubility in polar organic solvents. Their glass transition temperatures and thermal degradation profiles have been thoroughly characterized (Yang et al., 1999).

科学研究应用

催化和化学合成

研究重点突出了用于选择性氢化过程的催化剂的开发,其中类似于环戊烷甲酰胺-N-(1-甲基-2-苯氧基乙基)的化合物可能作为合成中间体或目标。例如,负载在介孔石墨氮化碳上的 Pd 纳米颗粒已被证明可以促进苯酚在温和条件下选择性生成环己酮,突出了创新催化剂在有机合成中的作用 (Wang 等人,2011 年).

医药研究

在药物领域,环孢素 A 类似物已被合成,以探索其抗有丝分裂活性的基本组成部分。这项研究为理解分子内特定位置的修饰如何极大地改变其生物活性提供了一个框架,这可能与设计具有所需特性的环戊烷甲酰胺-N-(1-甲基-2-苯氧基乙基)类似物有关 (Rich 等人,1986 年).

环境和分析化学

从水源中检测、分析和去除有机微污染物一直是近期研究的重点。这一研究领域强调了了解环戊烷甲酰胺-N-(1-甲基-2-苯氧基乙基)等化合物的化学性质和反应性对于环境监测和修复工作的重要性 (Barbosa 等人,2016 年).

属性

IUPAC Name |

N-(1-phenoxypropan-2-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-12(11-18-14-9-3-2-4-10-14)16-15(17)13-7-5-6-8-13/h2-4,9-10,12-13H,5-8,11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAGSNYFJJHMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)NC(=O)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-2-phenoxyethyl)cyclopentanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)

![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)

![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)

![5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5556172.png)

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)

![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)

![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)